ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate
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Overview
Description
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both pyrazole and benzimidazole rings in a single molecule makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Benzimidazole Ring: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as esters or nitriles, in the presence of a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid.
Coupling of Pyrazole and Benzimidazole Rings: The final step involves the coupling of the pyrazole and benzimidazole rings through a suitable linker, such as an ester group. This can be achieved by reacting the benzimidazole derivative with an appropriate pyrazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or benzimidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl [2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]acetate: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]acetate: Similar structure but with the ester group attached to a different position on the benzimidazole ring.
The uniqueness of this compound lies in its specific combination of pyrazole and benzimidazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19-10-12(9-17-19)16-18-13-7-5-6-8-14(13)20(16)11-15(21)22-4-2/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQYGCGIQTRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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